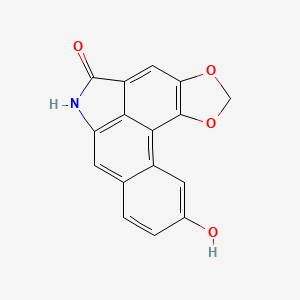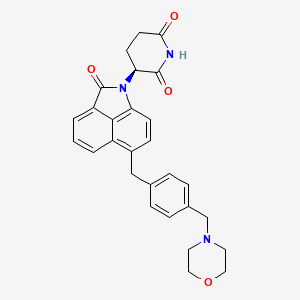
n-(3-Methylbutyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylbutyl)adenosine is a synthetic analog of adenosine, a naturally occurring nucleoside. Adenosine analogs are known for their role as smooth muscle vasodilators and have shown potential in inhibiting cancer progression . The compound has a molecular formula of C15H23N5O4 and a molecular weight of 337.37 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)adenosine typically involves the alkylation of adenosine with 3-methylbutyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylbutyl)adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the 3-methylbutyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted adenosine analogs .
Applications De Recherche Scientifique
N-(3-Methylbutyl)adenosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential as a smooth muscle vasodilator and its anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of N-(3-Methylbutyl)adenosine involves its interaction with adenosine receptors, particularly A1 and A2 receptors. These receptors are coupled to G-proteins and mediate various physiological responses, including vasodilation and inhibition of cancer cell proliferation . The compound’s effects are mediated through the modulation of cyclic adenosine monophosphate (cAMP) levels and subsequent downstream signaling pathways .
Comparaison Avec Des Composés Similaires
N-(3-Methylbutyl)adenosine is unique among adenosine analogs due to its specific 3-methylbutyl substitution. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share structural similarities but differ in their specific substitutions and biological activities. This compound stands out for its potential as a smooth muscle vasodilator and anticancer agent .
Propriétés
Formule moléculaire |
C15H23N5O4 |
|---|---|
Poids moléculaire |
337.37 g/mol |
Nom IUPAC |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbutylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-9,11-12,15,21-23H,3-5H2,1-2H3,(H,16,17,18)/t9-,11?,12+,15-/m1/s1 |
Clé InChI |
AYGMJXUCSYBOMJ-BWIWHEPQSA-N |
SMILES isomérique |
CC(C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canonique |
CC(C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


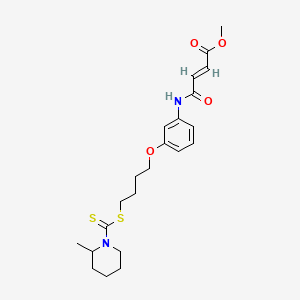
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
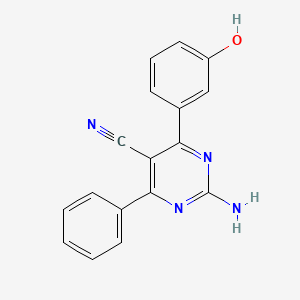
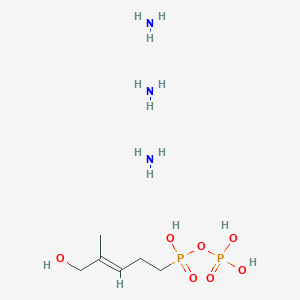
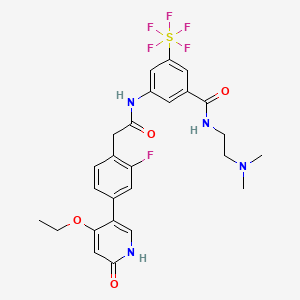
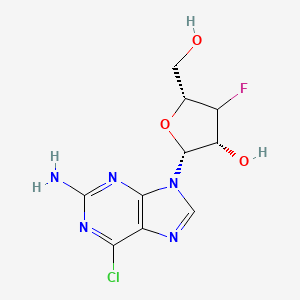
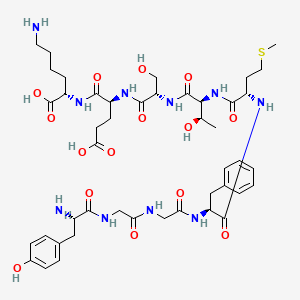
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
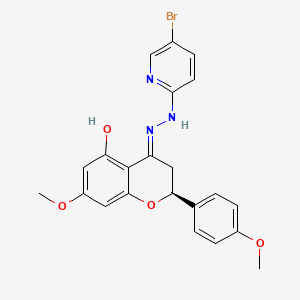
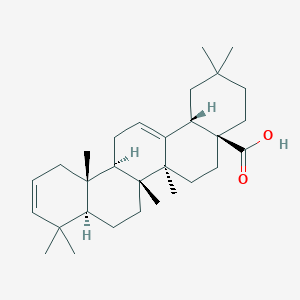
![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)
